molecular formula C22H29N3O3S B3006509 2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1007025-56-0

2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3006509
CAS RN: 1007025-56-0
M. Wt: 415.55
InChI Key: VWJMMLCNSQUFRR-UHFFFAOYSA-N
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Description

The compound “2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline core, which is an important structural motif of various natural products and therapeutic lead compounds . This core is functionalized with a sulfonyl group attached to a 1H-pyrazol ring, which itself is substituted with a cyclohexylacetyl group and two methyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multicomponent reactions, particularly those involving the functionalization of the C(1) position of the tetrahydroisoquinoline . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Nowadays, more environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. The tetrahydroisoquinoline core could undergo reactions at the C(1) position . The sulfonyl group attached to the 1H-pyrazol ring could also participate in reactions, particularly if the compound is used as a reagent in organic synthesis.

properties

IUPAC Name

2-cyclohexyl-1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-16-22(17(2)25(23-16)21(26)14-18-8-4-3-5-9-18)29(27,28)24-13-12-19-10-6-7-11-20(19)15-24/h6-7,10-11,18H,3-5,8-9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJMMLCNSQUFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CC2CCCCC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

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